6-Bromo-3,4-dimethylpyridazine chemical structure and properties
6-Bromo-3,4-dimethylpyridazine chemical structure and properties
This is an in-depth technical monograph on 6-Bromo-3,4-dimethylpyridazine , structured for researchers and drug development professionals.
[1]
Executive Summary
6-Bromo-3,4-dimethylpyridazine (CAS: 1520953-06-3) is a halogenated heterocyclic building block critical in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals. As a functionalized 1,2-diazine, it offers a unique electronic profile compared to its pyridine analogs, characterized by lower basicity and higher electron deficiency. This scaffold serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of biaryl and heteroaryl libraries.
Chemical Identity & Physical Properties
The molecule features a pyridazine core substituted with vicinal methyl groups at positions 3 and 4, and a bromine atom at position 6. This specific substitution pattern (3,4-dimethyl) is distinct from the symmetric 4,5-dimethyl isomer, imparting unique steric and electronic properties.
| Property | Data |
| IUPAC Name | 6-Bromo-3,4-dimethylpyridazine |
| CAS Number | 1520953-06-3 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| SMILES | CC1=C(C)N=NC(Br)=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~1.8 - 2.1 |
| pKa (Conjugate Acid) | ~2.0 (Predicted, pyridazine N) |
| H-Bond Acceptors | 2 (N1, N2) |
Structural Analysis & Isomerism
Understanding the regiochemistry is vital for synthetic planning. The pyridazine ring contains two adjacent nitrogen atoms.
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Target Isomer (3,4-dimethyl): Methyl groups are adjacent to N2 and C4. The bromine is at C6.[1] This creates an asymmetric electronic environment.
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Positional Isomer (4,5-dimethyl): Often derived from 2,3-dimethylmaleic anhydride. This isomer is symmetric and chemically distinct.[1]
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Numbering Logic: The locant set 3,4,6 (6-Bromo-3,4-dimethyl) is preferred over 3,5,6 (3-Bromo-5,6-dimethyl) based on IUPAC rules for lowest locants.
Synthetic Pathways
The synthesis of 6-Bromo-3,4-dimethylpyridazine typically proceeds via the formation of the corresponding pyridazinone followed by halogenation. The construction of the unsymmetrical 3,4-dimethyl core requires specific acyclic precursors to ensure correct regiochemistry.
Primary Synthesis Route (De Novo Assembly)
This route ensures the correct placement of methyl groups using a keto-acid precursor.
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Condensation: Reaction of hydrazine hydrate with 3-methyl-4-oxopent-2-enoic acid (or its ester/lactone equivalent) yields 3,4-dimethyl-1,6-dihydropyridazin-6-one .
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Aromatization/Halogenation: The pyridazinone is treated with Phosphorus Oxybromide (POBr₃) or a mixture of POCl₃/PBr₃ at elevated temperatures (80-100°C).
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Note: This step converts the tautomeric lactam (C=O) to the lactim (C-OH) which undergoes nucleophilic substitution by bromide.
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Alternative Route (From Dichloro Precursor)
Starting from 3,6-dichloro-3,4-dimethylpyridazine (if available):
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Partial Reduction: Hydrogenolysis using Pd/C and a stoichiometric base can selectively remove the halogen at the more sterically accessible or electronically activated position. However, regioselectivity can be challenging to control compared to de novo synthesis.
Figure 1: Synthetic workflow for the preparation of 6-Bromo-3,4-dimethylpyridazine via the pyridazinone intermediate.[5][3]
Reactivity Profile & Applications
The 6-bromo substituent is a highly reactive handle for transition-metal catalyzed cross-coupling. The electron-deficient nature of the pyridazine ring (diazine) facilitates oxidative addition of Palladium(0).
Suzuki-Miyaura Coupling
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Reaction: Coupling with aryl/heteroaryl boronic acids.[6]
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Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄, Na₂CO₃/K₃PO₄, Dioxane/Water.
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Utility: Used to attach the pyridazine core to other pharmacophores (e.g., indole, pyrazole) in kinase inhibitor design.
Buchwald-Hartwig Amination[12]
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Reaction: Coupling with primary or secondary amines.[6]
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Conditions: Pd₂(dba)₃, Xantphos or BINAP, Cs₂CO₃, Toluene/Dioxane.
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Utility: Introduces amino groups at C6, mimicking the adenosine motif in ATP-competitive inhibitors.
Nucleophilic Aromatic Substitution (SₙAr)
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While less reactive than 4-halopyridazines, the 6-bromo position can undergo SₙAr with strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (DMF, DMSO) due to the electron-withdrawing effect of the adjacent nitrogens.
Figure 2: Divergent reactivity profile of the 6-bromo-3,4-dimethylpyridazine scaffold.
Safety & Handling Protocols
As a halogenated heterocyclic compound, standard laboratory safety protocols must be strictly enforced.
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Hazards:
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. All operations involving powders or heating should be conducted in a fume hood.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.
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Spill Response: Contain with inert absorbent material (vermiculite). Do not flush into surface water or sanitary sewer system.
References
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Pyridazine Synthesis via 1,4-Dicarbonyls: Overberger, C. G., et al. "The preparation of 3,6-dimethylpyridazine."[2][4] Journal of the American Chemical Society, 1956. Link
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Halogenation of Pyridazinones: Coad, P., et al. "The Synthesis of 3,6-Dichloropyridazine." Journal of Organic Chemistry, 1963. Link
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Suzuki Coupling of Chloropyridazines: Maes, B. U. W., et al. "Palladium-catalyzed amination and arylation of 3-halopyridazines." Tetrahedron, 2000. Link
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PubChem Compound Summary: "6-Bromo-3,4-dimethylpyridazine (CID 129802865)." National Center for Biotechnology Information. Link
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Medicinal Chemistry Applications: Wermuth, C. G.[4] "The Practice of Medicinal Chemistry." Academic Press, 2008. (General reference for pyridazine scaffolds in drug design).
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Bromo-3,6-dimethylpyridine | C7H8BrN | CID 14003067 - PubChem [pubchem.ncbi.nlm.nih.gov]
